molecular formula C19H23NO5S2 B7833348 (3S4R)-3-{[(2-METHOXYPHENYL)METHYL]AMINO}-4-(4-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

(3S4R)-3-{[(2-METHOXYPHENYL)METHYL]AMINO}-4-(4-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7833348
M. Wt: 409.5 g/mol
InChI Key: SQEHWRKRVPMFSD-HKUYNNGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S4R)-3-{[(2-METHOXYPHENYL)METHYL]AMINO}-4-(4-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with a unique structure that includes a thiolane ring, a methoxyphenyl group, and a methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S4R)-3-{[(2-METHOXYPHENYL)METHYL]AMINO}-4-(4-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting with the preparation of the thiolane ring. This can be achieved through a series of reactions, including cyclization and sulfonylation. The methoxyphenyl group is introduced via nucleophilic substitution, and the final product is obtained through purification processes such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (3S4R)-3-{[(2-METHOXYPHENYL)METHYL]AM

Properties

IUPAC Name

(3S,4R)-N-[(2-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S2/c1-14-7-9-16(10-8-14)27(23,24)19-13-26(21,22)12-17(19)20-11-15-5-3-4-6-18(15)25-2/h3-10,17,19-20H,11-13H2,1-2H3/t17-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEHWRKRVPMFSD-HKUYNNGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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